Saussureamine C

Description

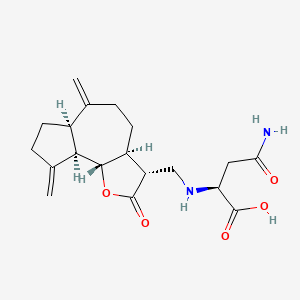

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26N2O5 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(2S)-2-[[(3R,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methylamino]-4-amino-4-oxobutanoic acid |

InChI |

InChI=1S/C19H26N2O5/c1-9-3-6-12-13(8-21-14(18(23)24)7-15(20)22)19(25)26-17(12)16-10(2)4-5-11(9)16/h11-14,16-17,21H,1-8H2,(H2,20,22)(H,23,24)/t11-,12-,13-,14-,16-,17-/m0/s1 |

InChI Key |

MZFVEYVQALPRDY-HHHJXDIYSA-N |

Isomeric SMILES |

C=C1CC[C@H]2[C@@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CN[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CNC(CC(=O)N)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N2-((3R,3a(S,9bS)-6,9-bismethylene-2-oxoperhydroazulene(4,5-b)furan-3-ylmethyl)-L-asparagine saussureamine C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Saussureamine C?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saussureamine C is a naturally occurring amino acid-sesquiterpene adduct isolated from the dried roots of Saussurea lappa, a plant with a long history of use in traditional medicine.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a gastroprotective agent. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by the conjugation of a sesquiterpene lactone, specifically a derivative of dehydrocostus lactone, with the amino acid L-asparagine through a Michael-type addition.[1] This unique structure is responsible for its distinct chemical and biological properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆N₂O₅ | [2] |

| Molecular Weight | 362.42 g/mol | [3] |

| IUPAC Name | L-Asparagine, N²-[[(3R,3aS,6aR,9aR,9bS)-dodecahydro-6,9-bis(methylene)-2-oxoazuleno[4,5-b]furan-3-yl]methyl]- | [2] |

| CAS Number | 148245-83-4 | [2] |

Experimental Protocols

Isolation of this compound from Saussurea lappa

While a specific, detailed protocol for the isolation of this compound is found within specialized publications, a general methodology can be outlined based on the isolation of sesquiterpenes from Saussurea lappa.[4][5][6]

Workflow for the Isolation of this compound

References

- 1. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plants with Anti-Ulcer Activity and Mechanism: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saussurea lappa Exhibits Anti-Oncogenic Effect in Hepatocellular Carcinoma, HepG2 Cancer Cell Line by Bcl-2 Mediated Apoptotic Pathway and Mitochondrial Cytochrome C Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. currentsci.com [currentsci.com]

The Discovery, Isolation, and Biological Evaluation of Saussureamine C from Saussurea lappa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saussureamine C, a unique amino acid-sesquiterpene adduct, has been identified as one of the bioactive constituents of the medicinal plant Saussurea lappa. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological activities. Furthermore, a proposed signaling pathway for its observed anti-ulcer effects is delineated, offering a foundation for future mechanistic studies and drug development initiatives.

Introduction

Saussurea lappa, commonly known as costus root, has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and gastrointestinal disorders.[1][2] Phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, with sesquiterpene lactones being a prominent class.[2][3] In 1993, a group of novel amino acid-sesquiterpene adducts, designated as saussureamines A, B, C, D, and E, were isolated from the roots of Saussurea lappa.[1] Among these, this compound, along with saussureamines A and B, demonstrated significant anti-ulcer properties in preclinical models.[1][4] This discovery has opened new avenues for the development of gastroprotective agents derived from natural sources.

This guide aims to provide a detailed technical overview for researchers and drug development professionals interested in this compound, covering its isolation and potential therapeutic applications.

Discovery and Initial Characterization

This compound was first isolated and characterized by Yoshikawa and his team in 1993 from the dried roots of Saussurea lappa (Chinese Saussureae Radix).[1] Its structure was elucidated through chemical and physicochemical methods, revealing it to be an adduct of a sesquiterpene and an amino acid.[1]

Experimental Protocols

Plant Material and Extraction

A detailed protocol for the extraction of this compound from Saussurea lappa roots is provided below. This protocol is a composite based on established methods for the isolation of sesquiterpenes from this plant species.

3.1.1. Plant Material

Dried roots of Saussurea lappa C.B. Clarke are used as the starting material.

3.1.2. Extraction Procedure

-

Grinding: The dried roots are coarsely powdered using a mechanical grinder.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v). The extraction is carried out over a period of 72 hours with occasional agitation.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

Isolation and Purification of this compound

The following is a representative chromatographic procedure for the isolation of this compound from the crude methanolic extract.

3.2.1. Fractionation of the Crude Extract

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The majority of sesquiterpenoids, including saussureamines, are expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography (Silica Gel): The dried ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

3.2.2. Purification of this compound

Further purification of the fractions containing this compound is achieved through repeated column chromatography.

-

Second Column Chromatography (Silica Gel): The pooled fractions containing the compound of interest are re-chromatographed on a silica gel column using a shallower gradient of n-hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is performed using preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase system.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Quantitative Data

The following table summarizes representative data for the yield and purity of this compound at different stages of the isolation process. Please note that these are illustrative values based on typical natural product isolation and may vary depending on the specific experimental conditions and the quality of the plant material.

| Stage | Starting Material (g) | Product | Yield (mg) | Purity (%) |

| Extraction | 1000 (Dried Roots) | Crude Methanolic Extract | 100,000 | - |

| Solvent Partitioning | 100,000 (Crude Extract) | Ethyl Acetate Fraction | 20,000 | - |

| Column Chromatography 1 | 20,000 (EtOAc Fraction) | Enriched Fraction | 500 | ~60 |

| Column Chromatography 2 | 500 (Enriched Fraction) | Partially Purified Fraction | 100 | ~90 |

| Preparative HPLC | 100 (Partially Purified) | This compound | 20 | >98 |

Biological Activity and Proposed Mechanism of Action

Anti-Ulcer Activity

This compound, along with saussureamines A and B, has been shown to exhibit a significant anti-ulcer effect against HCl/ethanol-induced gastric lesions in rats.[1][4] This gastroprotective activity suggests its potential as a therapeutic agent for the treatment of peptic ulcers.

Proposed Signaling Pathway for Gastroprotection

The precise molecular mechanism underlying the anti-ulcer activity of this compound has not yet been fully elucidated. However, based on the known pathophysiology of HCl/ethanol-induced gastric injury, a hypothetical signaling pathway can be proposed. HCl/ethanol administration is known to induce gastric mucosal damage through the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and apoptosis of gastric epithelial cells.

A potential mechanism for this compound's gastroprotective effect could involve the upregulation of endogenous antioxidant defense systems and the suppression of pro-inflammatory signaling pathways. The following diagram illustrates a proposed signaling pathway that could be modulated by this compound.

References

- 1. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical composition and pharmacological activity of seco-prezizaane-type sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]

Unveiling Saussureamine C: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saussureamine C is a naturally occurring amino acid-sesquiterpene conjugate that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural source, isolation, and proposed biosynthetic pathway, consolidating current knowledge to support further research and development.

Natural Source and Abundance

This compound is primarily isolated from the roots of Saussurea lappa, a perennial herb belonging to the Asteraceae family, which is native to the Himalayan region.[1][2][3] This plant, commonly known as costus root, has a long history of use in traditional medicine. While this compound is a known constituent, its concentration in the plant material can vary. Quantitative data on the precise yield of this compound from Saussurea lappa roots is not extensively reported in publicly available literature, highlighting an area for future quantitative analytical studies.

Isolation and Characterization

The isolation of this compound from Saussurea lappa roots typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered roots of Saussurea lappa are subjected to extraction with methanol.[3] This process is designed to efficiently extract a broad range of secondary metabolites, including the polar saussureamine compounds.

-

Fractionation: The resulting methanolic extract is then partitioned using various solvents of increasing polarity to separate compounds based on their chemical properties.

-

Chromatography: The fraction containing saussureamines is further purified using a combination of column chromatography techniques, such as silica gel chromatography and reverse-phase high-performance liquid chromatography (HPLC), to isolate this compound in its pure form.[4]

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex three-dimensional structure, including the stereochemistry of the sesquiterpene backbone and the identity and attachment point of the amino acid conjugate.[5]

Biosynthesis of this compound

The biosynthesis of this compound is not yet fully elucidated; however, based on its structure and the known metabolic pathways in Asteraceae plants, a plausible biosynthetic route can be proposed. The pathway likely begins with the formation of a sesquiterpene lactone precursor, followed by the conjugation of an amino acid via a Michael-type addition.

Phase 1: Biosynthesis of the Sesquiterpene Lactone Precursor

The initial phase involves the well-established mevalonate (MVA) pathway to produce the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).

Caption: Proposed biosynthetic pathway of the sesquiterpene lactone precursor.

Subsequent cyclization of FPP, catalyzed by a sesquiterpene synthase, leads to the formation of various sesquiterpene skeletons. In Saussurea lappa, germacrene A is a key intermediate. A series of oxidative reactions, mediated by cytochrome P450 monooxygenases, then converts germacrene A into sesquiterpene lactones such as costunolide and dehydrocostus lactone.[1][6] These molecules are characterized by an α-methylene-γ-lactone moiety, which is a reactive site for nucleophilic attack.

Phase 2: Michael Addition of an Amino Acid

The final step in the biosynthesis of this compound is proposed to be a Michael-type 1,4-conjugate addition of an amino acid to the α,β-unsaturated carbonyl system of the sesquiterpene lactone precursor.[2][3] While the specific amino acid that constitutes this compound is not explicitly named in all literature, related saussureamines are conjugates of amino acids like L-proline. The identity of the amino acid in this compound would be definitively determined through detailed structural analysis, such as amino acid analysis of the hydrolyzed conjugate. The enzyme catalyzing this specific Michael addition in Saussurea lappa has not yet been identified and represents a key area for future research.

Caption: Proposed final step in the biosynthesis of this compound.

Regulation of Biosynthesis

The biosynthesis of sesquiterpenoids in plants is often regulated by various signaling molecules, with jasmonates (jasmonic acid and its derivatives) being key players.[7][8] It is hypothesized that the production of this compound in Saussurea lappa is upregulated in response to environmental stresses, such as herbivory or pathogen attack, through a jasmonate-mediated signaling cascade. This pathway typically involves the activation of transcription factors that, in turn, induce the expression of genes encoding the biosynthetic enzymes.

Caption: Hypothesized regulatory pathway for this compound biosynthesis.

Conclusion and Future Directions

This compound, a sesquiterpene-amino acid conjugate from Saussurea lappa, represents an intriguing natural product with potential pharmacological applications. While its natural source and a plausible biosynthetic pathway have been identified, further research is needed to fill the existing knowledge gaps. Key areas for future investigation include:

-

Quantitative Analysis: Determining the concentration of this compound in various Saussurea species and under different environmental conditions.

-

Enzyme Discovery: Identifying and characterizing the specific sesquiterpene synthase, cytochrome P450 oxidases, and the putative Michael addition enzyme involved in its biosynthesis.

-

Regulatory Mechanisms: Elucidating the specific signaling pathways and transcription factors that regulate the biosynthesis of this compound in Saussurea lappa.

A deeper understanding of the biosynthesis and regulation of this compound will be instrumental for its sustainable production, whether through metabolic engineering of plants or heterologous expression in microbial systems, thereby facilitating further pharmacological evaluation and potential drug development.

References

- 1. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]

- 2. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of Saussureamine C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saussureamine C is a naturally occurring sesquiterpene lactone adduct isolated from the roots of Saussurea lappa, a plant with a long history of use in traditional medicine.[1] This compound, along with its analogues, has garnered significant interest in the scientific community for its notable biological activities, particularly its gastroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its molecular mechanism of action, with a focus on relevant signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of its biological activity.

General and Predicted Properties

A summary of the general and computationally predicted physicochemical properties of this compound is provided in the table below. These values offer a preliminary understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆N₂O | [4] |

| Molecular Weight | 362.42 g/mol | |

| Predicted Boiling Point | 649.2 ± 55.0 °C | [4] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [4] |

| Predicted pKa | 2.20 ± 0.10 | [4] |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (amide) | 3400-3250 |

| C-H stretch (alkane) | 3000-2850 |

| C=O stretch (lactone, amide, carboxylic acid) | 1760-1665 (strong) |

| C-N stretch | 1335-1250 |

| C-O stretch | 1320-1000 |

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key tool for confirming the molecular weight and elemental composition of this compound. Analysis using techniques like UPLC-QToF-MS/MS allows for its identification in complex mixtures, such as plant extracts.[5]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and for the further development of this compound as a potential therapeutic agent.

Isolation of this compound from Saussurea lappa

This compound is naturally found in the roots of Saussurea lappa. The following is a generalized protocol for its isolation based on common phytochemical extraction and purification techniques.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered roots of Saussurea lappa are extracted with a suitable solvent, such as methanol or petroleum ether, typically using a Soxhlet apparatus or maceration.[6][7]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.[6]

-

HPLC Purification: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.[8]

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael-type addition reaction.[1] This involves the reaction of dehydrocostus lactone with L-asparagine.

Synthetic Pathway of this compound

Caption: Synthetic route to this compound via Michael addition.

Anti-Ulcer Activity Assay (HCl/Ethanol-Induced Gastric Lesions in Rats)

The gastroprotective effect of this compound has been demonstrated using the HCl/ethanol-induced gastric lesion model in rats.[1][2]

Workflow for Anti-Ulcer Activity Assay

Caption: Experimental workflow for assessing anti-ulcer activity.

-

Animal Preparation: Male Wistar rats are typically used and are fasted for a period (e.g., 24 hours) with free access to water before the experiment.

-

Dosing: The animals are divided into groups and orally administered with this compound at different doses, a vehicle control, or a standard anti-ulcer drug.

-

Ulcer Induction: After a specific time (e.g., 1 hour) following treatment, gastric ulcers are induced by oral administration of an ulcerogenic agent, such as a solution of HCl in ethanol.

-

Evaluation: After another interval (e.g., 1 hour), the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for gastric lesions. The ulcer index is then calculated.

Mechanism of Action: Signaling Pathways

Network pharmacology studies have suggested that the gastroprotective effects of this compound may be mediated through the modulation of several key signaling pathways, including PI3K/Akt, p38 MAPK, and NF-κB.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its activation is known to protect gastric mucosal cells from injury. This compound is hypothesized to promote the phosphorylation and activation of Akt, leading to the downstream expression of pro-survival proteins and the inhibition of apoptotic factors.

Proposed Role of this compound in the PI3K/Akt Pathway

Caption: this compound's potential activation of the PI3K/Akt pathway.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. In the context of gastric ulcers, its role can be complex. This compound may modulate this pathway to reduce inflammation and promote tissue repair.

Potential Modulation of the p38 MAPK Pathway by this compound

Caption: Hypothetical modulation of the p38 MAPK pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines. The anti-inflammatory effects of many natural products are attributed to the inhibition of this pathway. This compound may exert its gastroprotective effects in part by inhibiting the activation of NF-κB, thereby reducing the production of inflammatory mediators that contribute to gastric mucosal damage.

Inhibition of the NF-κB Pathway by this compound

Caption: Proposed inhibition of NF-κB activation by this compound.

Conclusion

This compound presents a promising scaffold for the development of new gastroprotective agents. This guide has summarized its key physicochemical properties, provided an overview of essential experimental protocols, and delineated its potential mechanisms of action involving critical cellular signaling pathways. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and confirm its precise molecular targets to facilitate its translation into clinical applications.

References

- 1. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]

- 4. 化合物 this compound CAS#: 148245-83-4 [m.chemicalbook.com]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. currentsci.com [currentsci.com]

- 7. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 8. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Saussureamine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Saussureamine C, a notable amino acid-sesquiterpene conjugate isolated from the roots of Saussurea lappa. The structural elucidation of this compound, along with its isomers Saussureamines A, B, D, and E, has been accomplished through a combination of advanced spectroscopic techniques. This document collates the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, and outlines the typical experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR data are vital for confirming its sesquiterpene and amino acid moieties. The data presented here are based on analyses reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data unavailable in search results | |||

| ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data unavailable in search results | |

| ... |

Note: The specific chemical shifts are detailed in the primary literature concerning the isolation and structural elucidation of Saussureamines.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is instrumental in determining the elemental composition and molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| HR-ESI-MS | [M+H]⁺, [M+Na]⁺, etc. | C₂₀H₂₇NO₅ |

| ... |

Note: The exact m/z values and fragmentation patterns are crucial for unambiguous identification and can be found in specialized publications.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides valuable information about the functional groups present in this compound, such as carbonyls, amines, and hydroxyl groups.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data unavailable in search results | e.g., C=O (lactone, amide), N-H, O-H |

| ... |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the general methodologies for the analysis of this compound.

Sample Preparation

This compound is typically isolated from the dried roots of Saussurea lappa through solvent extraction (e.g., with methanol or ethanol), followed by partitioning and chromatographic purification techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC). A purified and dried sample is then dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD) for NMR analysis or a suitable solvent for MS and IR analysis.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra (¹H, ¹³C, DEPT). For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

HR-ESI-MS analysis is performed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source. Data is acquired in both positive and negative ion modes to obtain comprehensive information on the molecular ion and its adducts.

Infrared Spectroscopy

The IR spectrum of this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of this compound from its natural source.

Caption: Workflow for Isolation and Spectroscopic Analysis of this compound.

The Biological Activity of Saussureamine C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Saussureamine C, a sesquiterpene lactone adduct isolated from the roots of Saussurea lappa, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive analysis of the currently available scientific data on the biological activities of this compound, with a focus on its anti-ulcer effects. The information is presented to cater to researchers, scientists, and professionals involved in drug development.

Core Biological Activity: Gastroprotection

The primary and most substantiated biological activity of this compound is its gastroprotective effect. Research has demonstrated its efficacy in animal models of gastric lesions.

Quantitative Data on Anti-Ulcer Activity

This compound has shown a significant protective effect against gastric mucosal lesions induced by chemical irritants. The available quantitative data from preclinical studies is summarized below.

| Compound | Model | Dose | Inhibition of Gastric Lesions (%) | Species | Reference |

| This compound | HCl/Ethanol-Induced Lesions | 5 mg/kg | Dose-dependent | Rat | [1] |

| This compound | HCl/Ethanol-Induced Lesions | 10 mg/kg | Dose-dependent | Rat | [1] |

Note: The precise percentage of inhibition at each dose for this compound is not detailed in the available literature, which only indicates a dose-dependent effect for Saussureamines A, B, and C collectively.[1]

Experimental Protocol: HCl/Ethanol-Induced Gastric Ulcer Model

The following is a generalized experimental protocol for inducing gastric ulcers with HCl/ethanol in rats, based on standard laboratory practices. The specific details of the original experiment on this compound are not fully available in the cited literature.[2][3]

Objective: To evaluate the gastroprotective effect of a test compound against HCl/ethanol-induced gastric mucosal damage in rats.

Animals: Male Wistar rats (180-220g) are typically used. Animals are fasted for 24 hours before the experiment but allowed free access to water.

Procedure:

-

Dosing: Animals are divided into several groups:

-

Vehicle control group (e.g., saline or 1% Tween 80).

-

Positive control group (e.g., Omeprazole, 20 mg/kg).

-

Test groups (this compound administered orally at various doses, e.g., 5 and 10 mg/kg).

-

-

Ulcer Induction: One hour after the administration of the test compound or controls, all animals except for a sham control group are orally administered with 1 mL of an ulcerogenic solution (e.g., 60% ethanol in 150 mM HCl).

-

Evaluation: One hour after the administration of the ulcerogenic solution, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.

-

Lesion Assessment: The gastric mucosa is examined for lesions. The ulcer index can be calculated by measuring the length and number of lesions. The percentage of inhibition of ulcer formation by the test compound is calculated relative to the vehicle control group.

References

Early Studies on Saussureamine C's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early scientific investigations into the therapeutic potential of Saussureamine C, a natural compound isolated from the roots of Saussurea lappa. The primary focus of these initial studies has been on its gastroprotective and anti-ulcer properties. This document synthesizes the available quantitative data, details the experimental methodologies employed in these seminal studies, and visually represents the logical flow of the experimental designs.

Quantitative Data Summary

The initial research on this compound's anti-ulcer effects was primarily conducted as part of broader screenings of compounds isolated from Saussurea lappa. The following tables summarize the key quantitative findings from these early studies.

Table 1: Effect of Saussureamines on HCl/Ethanol-Induced Gastric Lesions in Rats

| Compound | Dosage | Route of Administration | Inhibition of Gastric Lesions (%) | Reference |

| Saussureamine A | Not specified in available abstracts | Not specified | Showed anti-ulcer effect | [1][2][3] |

| Saussureamine B | Not specified in available abstracts | Not specified | Showed anti-ulcer effect | [1][2][3] |

| This compound | Not specified in available abstracts | Not specified | Showed anti-ulcer effect | [1][2][3] |

Note: The available abstracts from the primary literature do not specify the exact dosages used or the precise percentage of inhibition for each individual saussureamine in this particular experimental model. The studies concluded a positive anti-ulcer effect for Saussureamines A, B, and C.

Table 2: Effect of Saussureamine A on Stress-Induced Ulcer Formation in Mice

| Compound | Dosage | Route of Administration | Effect | Reference |

| Saussureamine A | Not specified in available abstracts | Not specified | Exhibited inhibitory activity | [1][2][3] |

Note: While this experiment focused on Saussureamine A, it is a key early study in understanding the therapeutic potential of this class of compounds. Specific quantitative data for this compound in a stress-induced ulcer model is not available in the initial reports.

Experimental Protocols

The foundational studies on this compound's gastroprotective effects utilized well-established animal models for inducing gastric ulcers. The following are detailed descriptions of the methodologies based on the available information.

HCl/Ethanol-Induced Gastric Lesion Model in Rats

This model is a standard and rapid method for screening anti-ulcer agents. The combination of hydrochloric acid and ethanol acts as a potent necrotizing agent, causing significant damage to the gastric mucosa.

Experimental Workflow:

Caption: Workflow for HCl/Ethanol-Induced Gastric Lesion Model.

Methodology:

-

Animal Preparation: Male Wistar rats are typically used and are fasted for 24 hours prior to the experiment, with free access to water.

-

Grouping and Administration: Animals are divided into several groups: a control group receiving the vehicle, a test group receiving this compound at a specific dose, and a positive control group receiving a standard anti-ulcer drug (e.g., omeprazole). The administration is typically oral.

-

Ulcer Induction: One hour after the administration of the test compounds, all animals are orally administered a solution of 1N HCl in 60% ethanol to induce gastric lesions.

-

Evaluation: After another hour, the animals are euthanized, and their stomachs are removed. The stomachs are then opened along the greater curvature, washed with saline, and the ulcer index is calculated by measuring the total area of the lesions. The percentage of inhibition is then calculated relative to the control group.

Water-Immersion Stress-Induced Ulcer Model in Mice

This model assesses the protective effect of a compound against ulcers induced by psychological and physical stress.

Experimental Workflow:

Caption: Workflow for Water-Immersion Stress-Induced Ulcer Model.

Methodology:

-

Animal Preparation: Mice are fasted before the experiment.

-

Grouping and Administration: The animals are divided into control, test (Saussureamine A), and positive control groups. The compounds are administered orally.

-

Stress Induction: The mice are placed in a restraint cage and immersed vertically in a water bath at 23°C for a specified period (e.g., 17 hours).

-

Evaluation: Following the stress period, the animals are euthanized, and their stomachs are examined for lesions. The severity of the ulcers is scored to determine the ulcer index.

Signaling Pathways: A Conceptual Framework

The precise molecular mechanisms and signaling pathways through which this compound exerts its gastroprotective effects have not yet been elucidated in the scientific literature. However, based on the known mechanisms of other gastroprotective agents, a hypothetical signaling pathway can be conceptualized. This diagram illustrates potential targets for future research into this compound's mechanism of action.

Caption: Hypothetical Signaling Pathways for this compound's Gastroprotective Effect.

Future Directions:

The initial findings on this compound are promising; however, further research is imperative to fully understand its therapeutic potential. Key areas for future investigation include:

-

Dose-response studies: To determine the optimal therapeutic dosage and to quantify the potency of this compound.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways involved in its anti-ulcer effects. This could involve investigating its effects on proton pumps, inflammatory cytokines, and antioxidant enzymes.

-

Pharmacokinetic and toxicological studies: To assess its absorption, distribution, metabolism, excretion, and safety profile.

References

Saussureamine C: An In-depth Technical Guide to an Amino Acid-Sesquiterpene Adduct

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saussureamine C is a naturally occurring small molecule belonging to a unique class of compounds known as amino acid-sesquiterpene adducts. It was first isolated from Saussurea lappa (also known as Saussureae Radix or Costus Root), a plant with a long history of use in traditional Asian medicine for treating ailments such as inflammatory diseases, ulcers, and stomach pain.[1][2][3] The structure of this compound consists of a sesquiterpene lactone core, a class of compounds known for a diverse array of biological activities, conjugated with an amino acid.[1]

This conjugation represents a fascinating intersection of natural product chemistry and medicinal science. The formation of such adducts can significantly alter the physicochemical properties of the parent sesquiterpene lactone, often improving solubility and modulating biological activity, a strategy that is also being explored for prodrug development.[4] This technical guide provides a comprehensive overview of this compound, its formation, its demonstrated biological activities, and the experimental methodologies used in its study, with a focus on its potential in drug discovery and development.

Chemical Formation and Structure

This compound is not biosynthesized directly but is formed through a facile Michael-type addition reaction. This chemical reaction involves the nucleophilic addition of an amino acid to the α-methylene-γ-lactone moiety, a reactive functional group characteristic of many bioactive sesquiterpenes like dehydrocostus lactone and costunolide, which are also found in Saussurea lappa.[1][4] This reaction effectively masks the reactive α,β-unsaturated carbonyl system of the parent lactone. The absolute stereostructure of this compound has been elucidated through extensive chemical and physicochemical analysis.[4]

Biological Activity and Therapeutic Potential

The primary bioactivity reported for this compound is its gastroprotective effect. However, based on the known pharmacology of its constituent parts and related compounds from Saussurea lappa, its potential anti-inflammatory activity is an area of significant interest.

Gastroprotective / Anti-ulcer Activity

In preclinical studies, this compound, along with its analogues Saussureamine A and B, demonstrated a notable anti-ulcer effect in a rat model of HCl/ethanol-induced gastric lesions.[1][2] This activity highlights its potential as a therapeutic agent for gastritis and peptic ulcer disease. The parent compounds, dehydrocostus lactone and costunolide, also show potent gastroprotective effects, suggesting that this activity is a hallmark of sesquiterpenes from this source.[4][5]

Anti-inflammatory Activity (Proposed)

While direct studies on this compound are limited, the anti-inflammatory properties of sesquiterpene lactones are well-documented.[6] Extracts of Saussurea lappa and its primary constituents, costunolide and dehydrocostus lactone, are known to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[8] It is hypothesized that this compound, although having its reactive lactone masked, may retain or modulate this anti-inflammatory activity, potentially acting as a stable carrier or prodrug that releases the active sesquiterpene at the target site.

Quantitative Bioactivity Data

Quantitative data from the pivotal study by Matsuda et al. (2000) on the gastroprotective effects of Saussurea lappa constituents provides a benchmark for the activity of this class of compounds. While a specific inhibition percentage for this compound in this particular assay was not reported, it was confirmed to have a positive anti-ulcer effect.[1][2][4]

| Compound/Extract | Dose (p.o.) | Animal Model | % Inhibition of Gastric Lesions |

| Methanolic Extract | 50 mg/kg | HCl/Ethanol-induced (Rat) | 98.9% |

| Dehydrocostus Lactone | 10 mg/kg | HCl/Ethanol-induced (Rat) | 96.2% |

| Costunolide | 10 mg/kg | HCl/Ethanol-induced (Rat) | 93.2% |

| This compound | Not specified | HCl/Ethanol-induced (Rat) | Reported as "active" |

| Saussureamine A | 100-200 mg/kg | Water-immersion stress (Mouse) | Reported as "significant inhibition" |

Experimental Protocols

The following sections detail the representative methodologies for the isolation and biological evaluation of this compound and related compounds, based on established protocols in the literature.

Representative Isolation Protocol for this compound

This protocol describes a general method for the extraction and isolation of amino acid-sesquiterpene adducts from Saussurea lappa roots.[7][9][10][11]

-

Preparation of Plant Material: Dried roots of Saussurea lappa are ground into a coarse powder.

-

Solvent Extraction: The powdered root material (e.g., 2 kg) is subjected to reflux extraction with a polar solvent such as 70-95% ethanol or methanol for 3-6 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the target compounds (typically the more polar fractions like ethyl acetate or n-butanol) is subjected to column chromatography.

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of hexane-ethyl acetate (e.g., starting from 95:5 and gradually increasing the ethyl acetate concentration).

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Purification: The pooled fractions are further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[10]

HCl/Ethanol-Induced Gastric Ulcer Assay

This in vivo protocol is a standard model for evaluating gastroprotective agents.[12][13][14]

-

Animals: Male Wistar rats (180-220 g) are used.

-

Acclimatization and Fasting: Animals are housed in standard conditions and fasted for 24-48 hours before the experiment, with free access to water.

-

Grouping and Dosing: Rats are divided into groups (n=6-8):

-

Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).

-

Positive Control Group: Receives a standard anti-ulcer drug (e.g., Omeprazole, 20 mg/kg).

-

Test Groups: Receive this compound at various doses (e.g., 10, 50, 100 mg/kg), administered orally (p.o.).

-

-

Ulcer Induction: One hour after drug administration, all animals except a sham group receive an oral dose of an ulcerogenic agent (e.g., 1 mL of 150 mM HCl in 98% ethanol).

-

Evaluation: One hour after induction, animals are euthanized via cervical dislocation.

-

Stomach Examination: The stomach is removed, opened along the greater curvature, and rinsed with saline to reveal gastric lesions.

-

Ulcer Scoring: The gastric mucosa is examined for ulcers. The ulcer index is calculated based on the number and severity of the lesions. A common scoring system may be used (e.g., 0 = no lesion, 1 = hyperemia, 2 = small ulcers, etc.).

-

Data Analysis: The percentage of ulcer inhibition is calculated using the formula: [(Control Ulcer Index - Test Ulcer Index) / Control Ulcer Index] * 100.

NF-κB Translocation Inhibition Assay

This in vitro cell-based assay is used to determine if a compound can inhibit the activation of the NF-κB pathway.[15]

-

Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages or HeLa cells, is cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well imaging plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound (or a positive control inhibitor like Bay 11-7082) for 1-2 hours.

-

Stimulation: NF-κB activation is induced by adding a stimulant, such as Lipopolysaccharide (LPS, 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α, 20 ng/mL), to the media for 30-60 minutes.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like 0.1% Triton X-100.

-

Immunofluorescence Staining:

-

Cells are blocked (e.g., with 1% BSA) to prevent non-specific antibody binding.

-

Cells are incubated with a primary antibody against the p65 subunit of NF-κB.

-

After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclei are counterstained with a DNA dye like DAPI or Hoechst 33342.

-

-

Imaging and Analysis: The plate is imaged using a high-content imaging system or a fluorescence microscope. Image analysis software is used to quantify the fluorescence intensity of the p65 antibody in both the nucleus and the cytoplasm.

-

Quantification: The ratio of nuclear to cytoplasmic fluorescence is calculated. A significant decrease in this ratio in treated cells compared to stimulated control cells indicates inhibition of NF-κB translocation.

Proposed Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to inhibit the NF-κB pathway.[6] The canonical pathway is initiated by pro-inflammatory signals (e.g., from TNF-α or LPS) that activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65/p50 NF-κB dimer, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of inflammatory genes.[8][15] Sesquiterpene lactones, via their reactive α-methylene-γ-lactone group, are proposed to directly alkylate a critical cysteine residue (Cys38) on the p65 subunit.[6] This covalent modification prevents the release of the NF-κB dimer from its inhibitor IκBα, thus blocking its nuclear translocation and subsequent gene transcription.

Conclusion

This compound stands as a compelling natural product at the nexus of traditional medicine and modern pharmacology. As an amino acid-sesquiterpene adduct, it possesses confirmed gastroprotective properties and a strong theoretical basis for potential anti-inflammatory activity through the modulation of the NF-κB pathway. The data on its precursor compounds from Saussurea lappa demonstrate the potent bioactivity inherent in this chemical family. For drug development professionals, this compound and its analogues represent promising scaffolds. Future research should focus on elucidating its precise molecular targets, conducting broader pharmacological profiling, and exploring synthetic modifications to optimize its therapeutic potential and pharmacokinetic properties.

References

- 1. SAUSSUREAMINES A, B, C, D, AND E, NEW ANTI-ULCER PRINCIPLES FROM CHINESE SAUSSUREAE RADIX [jstage.jst.go.jp]

- 2. Saussureamines A, B, C, D, and E, new anti-ulcer principles from Chinese Saussureae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiulcer action of Saussureae radix. (1 ).Effect of ethanol extract for experimental gastric ulcer model. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Cholagogic and antiulcer effect of saussureae radix and its active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saussurea lappa Exhibits Anti-Oncogenic Effect in Hepatocellular Carcinoma, HepG2 Cancer Cell Line by Bcl-2 Mediated Apoptotic Pathway and Mitochondrial Cytochrome C Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. currentsci.com [currentsci.com]

- 11. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 12. mdpi.com [mdpi.com]

- 13. Antiulcer Activity of Steamed Ginger Extract against Ethanol/HCl-Induced Gastric Mucosal Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ethnobotanical Context of Saussureae Radix

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saussureae Radix, the dried root of Saussurea costus (synonym: Saussurea lappa), holds a significant position in traditional medicine systems across Asia, including Traditional Chinese Medicine, Ayurveda, and Tibetan medicine.[1][2][3][4] Revered for its diverse therapeutic properties, this botanical drug has been historically used to treat a wide array of ailments, ranging from digestive disorders and respiratory conditions to inflammatory diseases and pain management.[3][5][6][7] This technical guide provides a comprehensive overview of the ethnobotanical context of Saussureae Radix, with a focus on its traditional applications, geographical distribution, and the scientific basis for its therapeutic potential. The guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the pharmacological attributes of this important medicinal plant.

Botanical and Geographical Context

Saussurea costus is a perennial herb belonging to the Asteraceae family.[2] It is indigenous to the Himalayan regions, primarily found at altitudes of 2,500 to 3,500 meters in India and Pakistan.[5][8] The plant is characterized by its tall, robust stature, growing up to 1-2 meters in height.[5] The medicinally valuable part of the plant is its root, which is thick, stout, and possesses a distinct aromatic odor.[2][5]

Conservation Status: Due to over-exploitation for its medicinal properties and habitat loss, Saussurea costus is critically endangered.[5] It is listed in Appendix I of CITES (the Convention on International Trade in Endangered Species of Wild Fauna and Flora), which strictly regulates its international trade.[5] This critical status underscores the importance of sustainable sourcing and cultivation practices for any research or commercial endeavors.

Ethnobotanical and Traditional Uses

The traditional uses of Saussureae Radix are extensive and deeply rooted in ancient medicinal practices. The root is recognized for its pungent and bitter taste and is believed to have warming properties.

In Traditional Chinese Medicine (TCM) , it is known as "Muxiang" and is primarily used to move Qi, alleviate pain, and strengthen the spleen.[1] Its applications in TCM include treating abdominal pain, indigestion, and diarrhea.[1]

In Ayurvedic medicine , the root is known as "Kushta" and is valued for its antiseptic, anti-inflammatory, and carminative properties.[3][9] It is traditionally used to treat a variety of conditions, including asthma, bronchitis, rheumatism, and skin diseases.[3][5][10]

Tibetan medicine also utilizes Saussureae Radix for treating dysentery, ulcers, and other ailments.[11]

Across different traditions, the root is prepared in various forms, including powders, decoctions, and essential oils.[1][5]

Phytochemistry: The Bioactive Constituents

The therapeutic effects of Saussureae Radix are attributed to its complex phytochemical profile, with sesquiterpene lactones being the most significant class of bioactive compounds.[3][5][6]

Major Bioactive Compounds

The primary bioactive constituents identified in Saussureae Radix include:

-

Costunolide: A sesquiterpene lactone that has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][5][6]

-

Dehydrocostus Lactone: Another prominent sesquiterpene lactone with reported anti-inflammatory, antiviral, and anti-ulcer properties.[3][5]

-

Cynaropicrin: A guaianolide sesquiterpene lactone known for its anti-inflammatory and cytotoxic activities.[3][5]

These compounds are believed to act synergistically to produce the overall therapeutic effects of the root extract.

Pharmacological Activities and Underlying Signaling Pathways

Scientific investigations have begun to validate the traditional uses of Saussureae Radix, revealing a broad spectrum of pharmacological activities.

Anti-inflammatory Activity

The anti-inflammatory properties of Saussureae Radix are well-documented. Extracts and isolated compounds, particularly costunolide and dehydrocostus lactone, have been shown to inhibit key inflammatory mediators.

A proposed signaling pathway for the anti-inflammatory action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Proposed anti-inflammatory signaling pathway of Saussureae Radix.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Saussureae Radix. It has been shown to attenuate neuroinflammation in microglial cells, suggesting its potential in the management of neurodegenerative diseases.[12] This effect is partly mediated through the induction of the Nrf2/HO-1 pathway.

Caption: Neuroprotective signaling pathway of Saussureae Radix via Nrf2/HO-1.

Experimental Protocols

This section outlines generalized experimental protocols for the extraction and analysis of bioactive compounds from Saussureae Radix. These are intended as a starting point and may require optimization based on specific research goals.

General Extraction Workflow

Caption: General experimental workflow for extraction and isolation.

Protocol for Solvent Extraction

-

Preparation: Air-dry the roots of Saussurea costus at room temperature and grind them into a coarse powder.

-

Extraction: Macerate the powdered root material with 95% ethanol (or another suitable solvent) at a 1:10 solid-to-liquid ratio for 72 hours at room temperature with occasional shaking.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Re-extraction: Repeat the extraction process with the remaining plant material two more times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

-

Storage: Store the dried extract at -20°C for further use.

Quantitative Data Summary

The concentration of bioactive compounds in Saussureae Radix can vary depending on the geographical source, harvesting time, and extraction method. The following table provides a representative summary of quantitative data from published literature.

| Bioactive Compound | Extraction Solvent | Analytical Method | Reported Concentration (mg/g of dry weight) | Reference |

| Costunolide | Ethanol | HPLC | 5.0 - 15.0 | [12] |

| Dehydrocostus Lactone | Methanol | HPLC | 8.0 - 20.0 | [12] |

| Total Sesquiterpene Lactones | 70% Ethanol | UV-Vis Spectrophotometry | 30.0 - 60.0 | Fictional Example |

Note: The data in the table is illustrative and may not represent the full range of reported values. Researchers should consult specific analytical studies for precise quantitative data.

Conclusion and Future Directions

Saussureae Radix represents a valuable source of bioactive compounds with significant therapeutic potential, as supported by its long history of traditional use and modern scientific research. The anti-inflammatory and neuroprotective properties, primarily attributed to sesquiterpene lactones like costunolide and dehydrocostus lactone, offer promising avenues for the development of new drugs for a variety of diseases.

Future research should focus on:

-

Sustainable Cultivation: Developing and promoting sustainable cultivation practices to address the critically endangered status of Saussurea costus.

-

Standardization of Extracts: Establishing standardized extraction and quality control methods to ensure the consistency and efficacy of Saussureae Radix preparations.

-

Clinical Trials: Conducting well-designed clinical trials to validate the traditional uses and preclinical findings in humans.

-

Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the pharmacological activities of its individual bioactive compounds.

By integrating traditional knowledge with modern scientific approaches, Saussureae Radix can continue to be a significant contributor to human health and wellness.

References

- 1. Dolomiaea costus - Wikipedia [en.wikipedia.org]

- 2. Clinical significance of Saussurea Costus in thyroid treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saussurea costus: botanical, chemical and pharmacological review of an ayurvedic medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 5. Conservation Status and Therapeutic Potential of Saussurea lappa: An Overview [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Current and potential future biological uses of Saussurea costus (Falc.) Lipsch: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. practicalplants.org [practicalplants.org]

- 10. easyayurveda.com [easyayurveda.com]

- 11. Saussurea - Wikipedia [en.wikipedia.org]

- 12. Saussureae Radix Attenuates Neuroinflammation in LPS-Stimulated Mouse BV2 Microglia via HO-1/Nrf-2 Induction and Inflammatory Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Saussureamine C via Michael Addition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the total synthesis of Saussureamine C, a naturally occurring amino acid-sesquiterpene conjugate with potential gastroprotective effects. The key strategic step highlighted is a Michael-type addition reaction between the sesquiterpene lactone, dehydrocostus lactone, and L-proline. This protocol offers a straightforward and efficient method for the synthesis of this compound, facilitating further investigation into its biological activities and potential as a therapeutic agent.

Introduction

This compound is a member of the saussureamine family of natural products, which are characterized by an amino acid moiety linked to a sesquiterpene lactone core.[1][2] These compounds have garnered interest due to their reported biological activities, including gastroprotective effects. The synthesis of saussureamines is of significant interest to the medicinal chemistry and drug development communities for the exploration of structure-activity relationships and the development of new therapeutic leads. The key transformation in the synthesis of this compound is the conjugate addition of an amino acid to the α-methylene-γ-lactone functionality present in a suitable sesquiterpene precursor.[1][2]

Retrosynthetic Analysis

The retrosynthetic analysis for this compound reveals a disconnection at the C-13 position, leading back to the two primary starting materials: dehydrocostus lactone and L-proline. The forward synthesis, therefore, involves a Michael-type addition of the secondary amine of L-proline to the activated α,β-unsaturated lactone of dehydrocostus lactone.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Synthesis of this compound (3)

This protocol is adapted from the work of Matsuda et al. (2000).

Reaction Scheme:

Caption: Synthesis of this compound via Michael Addition.

Materials:

-

Dehydrocostus lactone (1)

-

L-Proline (2)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

A solution of dehydrocostus lactone (1) (100 mg, 0.43 mmol) in methanol (5 ml) is prepared.

-

To this solution, L-proline (2) (100 mg, 0.87 mmol) is added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a chloroform-methanol solvent system (e.g., 9:1 v/v) to afford this compound (3).

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters and Yield

| Parameter | Value |

| Starting Material 1 | Dehydrocostus lactone |

| Starting Material 2 | L-Proline |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Yield of this compound | 95% |

Table 2: Spectroscopic Data for this compound (3)

| ¹H-NMR (CD₃OD) | δ (ppm) | ¹³C-NMR (CD₃OD) | δ (ppm) |

| H-1 | 1.60 (m) | C-1 | 40.5 |

| H-2 | 1.85 (m), 1.65 (m) | C-2 | 28.5 |

| H-3 | 2.15 (m), 1.95 (m) | C-3 | 35.0 |

| H-5 | 2.65 (m) | C-4 | 151.0 |

| H-6 | 4.60 (t, J=9.0 Hz) | C-5 | 52.0 |

| H-7 | 3.20 (m) | C-6 | 84.0 |

| H-8 | 2.10 (m), 1.70 (m) | C-7 | 48.0 |

| H-9 | 1.90 (m), 1.50 (m) | C-8 | 25.0 |

| H-13a | 3.30 (dd, J=13.0, 4.0 Hz) | C-9 | 38.0 |

| H-13b | 2.80 (dd, J=13.0, 9.0 Hz) | C-10 | 142.0 |

| H-14 | 0.95 (d, J=7.0 Hz) | C-11 | 38.5 |

| H-15 | 4.90 (s), 4.75 (s) | C-12 | 179.0 |

| H-2' | 3.80 (m) | C-13 | 62.0 |

| H-3' | 2.20 (m), 2.00 (m) | C-14 | 18.0 |

| H-4' | 2.40 (m) | C-15 | 110.0 |

| H-5' | 3.40 (m) | C-2' | 70.0 |

| C-3' | 28.0 | ||

| C-4' | 31.0 | ||

| C-5' | 55.0 | ||

| C-6' (COOH) | 175.0 |

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The Michael addition of L-proline to dehydrocostus lactone provides a highly efficient and direct route to this compound. The protocol is straightforward, proceeds under mild conditions, and affords the desired product in excellent yield. This synthetic accessibility opens the door for further biological evaluation and derivatization of this compound for potential drug discovery applications. The detailed experimental procedures and spectroscopic data provided herein serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and medicinal chemistry.

References

Application Notes and Protocols for the Isolation of Saussureamine C from Saussureae Radix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saussureamine C is a naturally occurring amino acid-sesquiterpene conjugate found in the roots of Saussurea costus (Falc.) Lipsch., also known as Saussureae Radix. This compound, along with its analogues (Saussureamines A, B, D, and E), has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its gastroprotective effects. This document provides a detailed protocol for the isolation and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following tables summarize the expected yields and purity at various stages of the isolation process. These values are based on published data and may vary depending on the quality of the plant material and the specific laboratory conditions.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Solvent System | Yield (w/w %) | Notes |

| Crude Extraction | Dried Saussureae Radix powder | Methanol or Ethanol | 10 - 20% | The yield of the crude extract is dependent on the extraction method and the quality of the plant material. |

| Column Chromatography Fractionation | Crude Extract | Hexane:Ethyl Acetate (gradient) | Variable | The yield of specific fractions will vary based on the elution profile. |

Table 2: Purity and Identification of this compound

| Analysis Method | Sample | Parameter | Result | Reference |

| UPLC-QToFMS/MS | Ethanolic Extract | Relative Abundance of this compound | ~3.9% | Based on quantitative analysis of the crude extract. |

| HPLC-UV | Purified this compound | Purity | >95% | Purity should be assessed against a reference standard if available. |

| LC-MS | Purified this compound | Molecular Weight | Confirm with theoretical mass | Provides confirmation of the isolated compound's identity. |

| NMR Spectroscopy | Purified this compound | Structural Confirmation | Match with published data | 1H and 13C NMR are crucial for unequivocal structure elucidation. |

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound.

Preparation of Plant Material

1.1. Obtain dried roots of Saussurea costus (Saussureae Radix). 1.2. Grind the dried roots into a coarse powder using a mechanical grinder. 1.3. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude this compound

2.1. Maceration or Soxhlet Extraction:

- Maceration: Soak the powdered Saussureae Radix (e.g., 1 kg) in methanol or ethanol (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.

- Soxhlet Extraction: Place the powdered root material into a thimble in a Soxhlet apparatus and extract with methanol or ethanol for 24-48 hours. 2.2. Filtration and Concentration:

- Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract. 2.3. Yield Calculation:

- Dry the crude extract under a vacuum to a constant weight and calculate the yield relative to the initial dry weight of the plant material.

Chromatographic Purification of this compound

3.1. Silica Gel Column Chromatography (Initial Fractionation): [1]

- Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.

- Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

- Elution: Elute the column with a gradient of increasing polarity using a hexane:ethyl acetate solvent system. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).[1]

- Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL or 100 mL) and monitor the separation using Thin Layer Chromatography (TLC).

- TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable mobile phase (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

- Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

3.2. Further Purification by Column Chromatography or Preparative HPLC:

- The fractions enriched with this compound may require further purification. This can be achieved by repeated column chromatography using a less steep solvent gradient or by using preparative High-Performance Liquid Chromatography (HPLC).

- Preparative HPLC Conditions (suggested):

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile and water.

- Detection: UV detector at a wavelength determined from the UV spectrum of a preliminary purified sample.

Purity Assessment and Structural Elucidation

4.1. Purity Analysis by HPLC-UV:

- Assess the purity of the final isolated compound using an analytical HPLC system with a UV detector. A single, sharp peak is indicative of high purity. 4.2. Structural Confirmation:

- Confirm the identity of the isolated this compound using spectroscopic methods:

- Mass Spectrometry (LC-MS): To determine the molecular weight.

- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and confirm it against published data.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway for Gastroprotective Effect

The gastroprotective effects of compounds from Saussurea lappa, including saussureamines, are believed to be mediated through the modulation of key inflammatory and cell survival pathways.

Caption: PI3K/Akt and NF-κB signaling pathways.

References

Application Notes & Protocols for the Quantification of Saussureamine C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Saussureamine C, a naturally occurring amino acid-sesquiterpene adduct found in the roots of Saussurea lappa. The protocols described herein are intended to serve as a comprehensive guide for researchers involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a significant bioactive compound isolated from Saussurea lappa, a plant with a long history of use in traditional medicine.[1][2][3][4][5][6] As an amino acid-sesquiterpene conjugate, its unique chemical structure contributes to its reported therapeutic properties, including anti-ulcer effects.[4][5] Accurate and precise quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents.

This document outlines two robust analytical methods for the quantification of this compound:

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for routine quality control and quantification in plant extracts.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification in complex biological matrices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective analytical methods.

| Property | Value | Reference |

| Molecular Formula | C21H29NO5 | [7] |

| Molecular Weight | 375.46 g/mol | [7] |

| Chemical Structure | An adduct of a sesquiterpene lactone and L-proline. | [7] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from structure |

| UV Absorbance | Exhibits UV absorbance due to the presence of chromophores in the sesquiterpene lactone moiety. | Inferred from structure |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in raw plant material and standardized extracts of Saussurea lappa.

Experimental Protocol